dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate
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Description
Dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate is a useful research compound. Its molecular formula is C22H19NO7 and its molecular weight is 409.394. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate” are currently unknown. This compound is a derivative of coumarin
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membrane integrity .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular signaling .
Pharmacokinetics
Coumarin derivatives are generally known to be well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Coumarin derivatives are known to have various effects, including anti-inflammatory, anticoagulant, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with its targets .
Properties
IUPAC Name |
dimethyl 2-[[2-(7-methyl-2-oxochromen-4-yl)acetyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-12-4-6-15-14(11-20(25)30-18(15)8-12)10-19(24)23-17-9-13(21(26)28-2)5-7-16(17)22(27)29-3/h4-9,11H,10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWZKENJPSSNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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